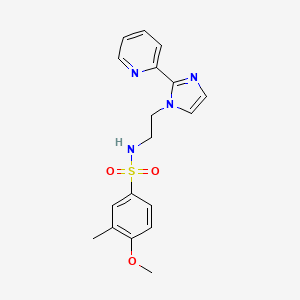

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, also known as (S)-(+)-6-Methoxy-1-tetralol, is a chiral secondary alcohol. It has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol. This compound has attracted a lot of attention due to its potential therapeutic applications.

Scientific Research Applications

Polymer Science and Materials

One study discusses the synthesis and characterization of methacrylate polymers bearing chalcone side groups, initiated by the synthesis of a compound closely related to (1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol. The polymers exhibited significant thermal stability and dielectric properties, suggesting their potential application in advanced material sciences for electronic devices (Çelik & Coskun, 2018).

Bioactive Compound Discovery

In the realm of bioactive compound discovery, a new benzofuran derivative isolated from the roots of Petasites hybridus showed moderate inhibitory activity against human breast cancer MCF-7 cells. This highlights the compound's potential as a lead for the development of new anticancer therapies (Khaleghi et al., 2011).

Kinetic Resolution and Green Chemistry

Research on the kinetic resolution of racemic mixtures of benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective acylation presents a method to achieve high enantiopurity of (1S)-1-(benzofuran-2-yl)ethanols. This is crucial for the synthesis of enantiomerically pure compounds used in pharmaceuticals (Paizs et al., 2003). Another study demonstrated the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei as a whole-cell biocatalyst, emphasizing the sustainable production of chiral alcohols (Şahin, 2019).

Advanced Synthesis Techniques

The synthesis of 2-benzofuran-2-ylacetamides through cascade reactions demonstrates an efficient method for constructing complex molecules from simpler precursors. This methodology could be beneficial for pharmaceutical synthesis, offering a new route to benzofuran derivatives (Gabriele et al., 2007).

properties

IUPAC Name |

(1S)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRSIAJZAWLIAS-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2838946.png)